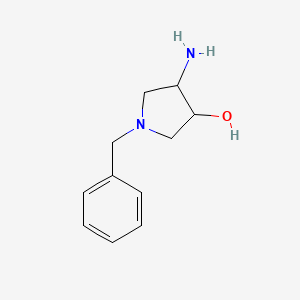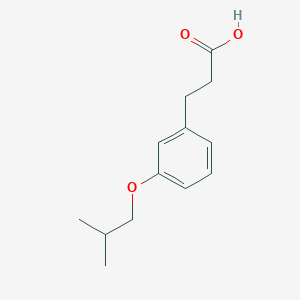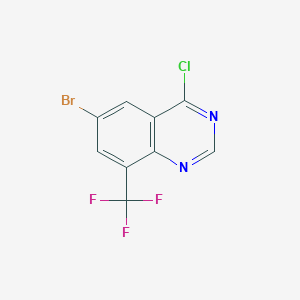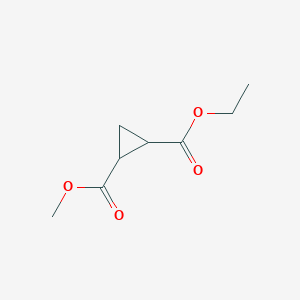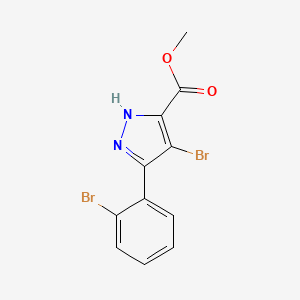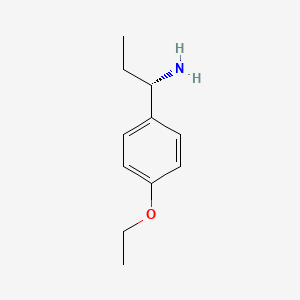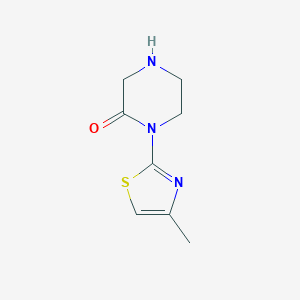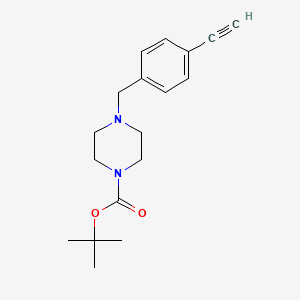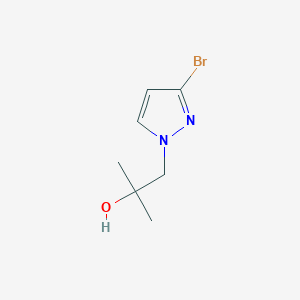
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a chemical compound that features a brominated pyrazole ring attached to a tertiary alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of cerium(IV) ammonium nitrate and potassium bromide in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compound, which can then be further modified to introduce the tertiary alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tertiary alcohol group can be oxidized to a ketone or reduced to a secondary alcohol.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while oxidation of the alcohol group would yield a ketone.
Applications De Recherche Scientifique
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethyl alcohol group instead of a tertiary alcohol.
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles: Compounds with a pyrazole ring and additional aromatic groups.
Uniqueness
1-(3-Bromo-1H-pyrazol-1-YL)-2-methylpropan-2-OL is unique due to the presence of a tertiary alcohol group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its applications in various fields.
Propriétés
Formule moléculaire |
C7H11BrN2O |
|---|---|
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
1-(3-bromopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-3-6(8)9-10/h3-4,11H,5H2,1-2H3 |
Clé InChI |
JWUFHONHTBDKTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=CC(=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


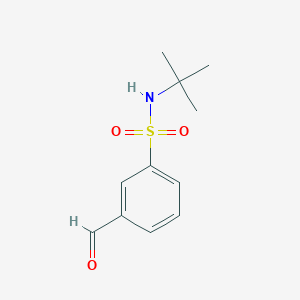
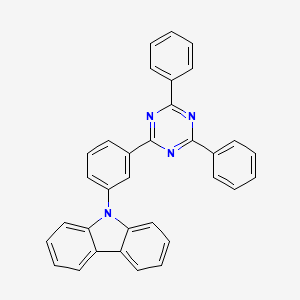
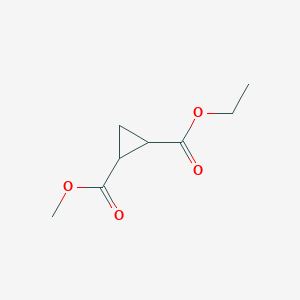
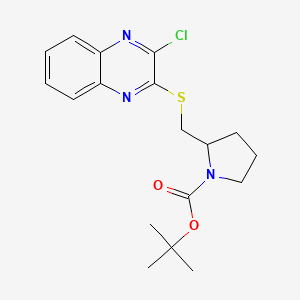
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
